N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzamide

Description

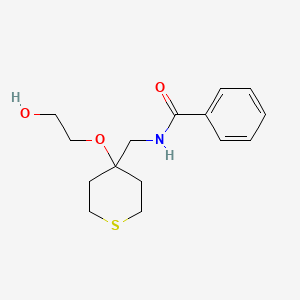

N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzamide is a benzamide derivative featuring a tetrahydro-2H-thiopyran (a six-membered sulfur-containing heterocycle) substituted with a 2-hydroxyethoxy group at the 4-position. The compound’s structure combines a sulfur atom in the thiopyran ring, a hydroxyethoxy side chain, and a benzamide moiety.

Properties

IUPAC Name |

N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3S/c17-8-9-19-15(6-10-20-11-7-15)12-16-14(18)13-4-2-1-3-5-13/h1-5,17H,6-12H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRKGYCSWMAMRBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1(CNC(=O)C2=CC=CC=C2)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzamide is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies and highlighting its pharmacological properties.

Structural Characteristics

The compound features a complex structure comprising:

- A tetrahydro-2H-thiopyran moiety.

- A hydroxyethoxy substituent that enhances solubility.

- A benzamide group, which is significant for biological interactions.

The molecular formula of this compound is C15H21N3O3S, with a molecular weight of approximately 355.5 g/mol .

Enzyme Inhibition and Receptor Modulation

Research indicates that this compound acts as an enzyme inhibitor and receptor modulator , impacting various cellular pathways. Its interaction with biological targets is largely attributed to the presence of the thiophene ring, which is essential for its therapeutic applications, particularly in treating diseases such as cancer and infections .

Antiparasitic Activity

The compound has shown promising results in antiparasitic activity. In vitro studies have demonstrated its efficacy against various parasites, including Trypanosoma brucei and Leishmania species. The mechanism of action is thought to involve the formation of adducts with thiol compounds like glutathione, leading to cytotoxic effects on the parasites .

Summary of Biological Activities

| Activity | Target/Pathway | Mechanism |

|---|---|---|

| Enzyme Inhibition | Various enzymes involved in cell signaling | Competitive inhibition through structural mimicry with substrate or cofactors |

| Antiparasitic | Trypanosoma brucei, Leishmania | Formation of thiol adducts leading to depletion of essential thiols in parasites |

| Receptor Modulation | Specific receptors in cancer pathways | Binding affinity alterations affecting downstream signaling pathways |

Case Studies and Research Findings

- In Vitro Studies : A study evaluated the compound's selectivity against human fibroblasts while assessing its antiparasitic effects. Results indicated that while it was effective against parasites, it exhibited lower cytotoxicity towards human cells, suggesting a favorable therapeutic index .

- Mechanistic Insights : The interaction between this compound and thiol compounds was explored. The formation of mono- and di-adducts with glutathione was confirmed, supporting the hypothesis that these interactions lead to parasite death through oxidative stress mechanisms .

- Potential as a Prodrug : The compound has been considered for development as a prodrug, where metabolic conversion could enhance its bioavailability and therapeutic efficacy against targeted diseases .

Comparison with Similar Compounds

Structural Features

The compound’s uniqueness lies in its tetrahydro-2H-thiopyran core , which distinguishes it from oxygen-containing analogs (e.g., tetrahydro-2H-pyran derivatives). Key structural comparisons include:

Key Observations :

- Thiopyran vs. Pyran : The sulfur atom in the thiopyran ring (target compound) may enhance lipophilicity and metabolic stability compared to oxygen-containing pyran analogs .

- Substituent Diversity: The hydroxyethoxy group in the target compound contrasts with electron-withdrawing groups (e.g., trifluoromethyl-oxadiazole in ) or aromatic systems (e.g., quinolinyl methoxy in ). Hydroxyethoxy likely improves aqueous solubility relative to hydrophobic groups like phenylthiazole .

Stability and Tautomerism

highlights tautomerism in triazole-thiones (e.g., thiol vs. thione forms). Unlike tautomerism-prone systems (), the benzamide and thiopyran moieties are likely rigid, reducing tautomeric shifts .

Q & A

Basic: What are the recommended synthetic routes and characterization methods for N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzamide?

Answer:

The synthesis typically involves multi-step organic reactions, such as:

- Condensation reactions between thiopyran derivatives and benzamide precursors under controlled pH and temperature .

- Nucleophilic substitution to introduce the 2-hydroxyethoxy group, requiring anhydrous conditions and catalysts like potassium carbonate .

Characterization employs NMR (¹H, ¹³C) to confirm regiochemistry, ESI-MS for molecular weight validation, and HPLC to assess purity (>95% recommended for biological assays) .

Basic: Which analytical techniques are critical for confirming structural integrity and purity?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H NMR resolves proton environments (e.g., thiopyran methylene protons at δ 3.5–4.0 ppm), while ¹³C NMR confirms carbonyl (C=O) and thiopyran carbons .

- Mass Spectrometry (ESI-MS): Detects [M+H]⁺ ions with <2 ppm mass error .

- HPLC-PDA: Validates purity (>95%) and detects polar byproducts using reverse-phase C18 columns (acetonitrile/water gradients) .

Basic: How is the compound screened for preliminary biological activity?

Answer:

- Antimicrobial assays: Disk diffusion or microbroth dilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standard drugs .

- Enzyme inhibition: Fluorescence-based assays (e.g., kinase or protease targets) at 10–100 µM concentrations, with IC₅₀ calculations .

Advanced: How are reaction conditions optimized to improve yield and selectivity?

Answer:

- Temperature control: Lower temperatures (0–5°C) minimize side reactions during thiopyran ring formation .

- Solvent selection: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution efficiency .

- Catalyst screening: Bases like K₂CO₃ or Et₃N improve benzamide coupling yields .

Reaction progress is monitored via TLC or in-situ IR to track carbonyl intermediates .

Advanced: How can researchers resolve contradictions in structural or bioactivity data?

Answer:

- X-ray crystallography: Resolves ambiguities in regiochemistry (e.g., thiopyran vs. tetrahydropyran isomers) .

- Differential scanning calorimetry (DSC): Identifies polymorphic forms affecting solubility and bioactivity .

- Dose-response reevaluation: Conflicting IC₅₀ values may arise from assay variability; replicate studies (n=6) with ANOVA reduce error .

Advanced: What strategies elucidate the compound’s mechanism of action?

Answer:

- Molecular docking: Simulates binding to targets (e.g., bacterial dihydrofolate reductase) using AutoDock Vina, with ΔG < −7 kcal/mol indicating strong affinity .

- Isothermal titration calorimetry (ITC): Quantifies binding thermodynamics (Kd, ΔH) for target-ligand interactions .

- SAR studies: Modifying the 2-hydroxyethoxy group or benzamide substituents links structural features to activity .

Advanced: How is structure-activity relationship (SAR) analysis conducted?

Answer:

- Scaffold diversification: Synthesize analogs with varying substituents (e.g., halogens, methoxy) on the benzamide ring .

- Bioisosteric replacement: Replace thiopyran with tetrahydrofuran or piperidine to assess ring flexibility .

- LogP measurements: Correlate lipophilicity (via shake-flask method) with membrane permeability .

Advanced: How are in vitro and in vivo discrepancies addressed?

Answer:

- Metabolic stability assays: Liver microsome studies (human/rat) identify oxidation hotspots (e.g., thiopyran S-oxidation) .

- Pharmacokinetic profiling: IV/PO dosing in rodent models measures bioavailability (%F) and half-life (t½) to refine dosing regimens .

Advanced: How are analytical methods validated for reproducibility?

Answer:

- ICH Q2(R1) guidelines: Validate HPLC methods for linearity (R² > 0.995), precision (%RSD < 2%), and LOD/LOQ .

- Cross-lab validation: Share samples with independent labs to confirm NMR/MS reproducibility .

Advanced: How is compound stability assessed under varying conditions?

Answer:

- Forced degradation studies: Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) to identify degradation pathways .

- Accelerated stability testing: Store at 40°C/75% RH for 6 months, monitoring purity via HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.